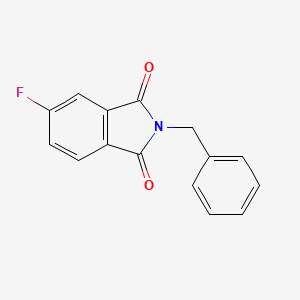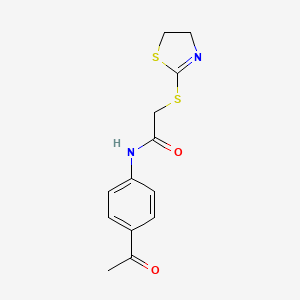![molecular formula C14H19F3N2 B5637216 1-methyl-4-[2-(trifluoromethyl)benzyl]-1,4-diazepane](/img/structure/B5637216.png)
1-methyl-4-[2-(trifluoromethyl)benzyl]-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of diazepane derivatives often involves multicomponent reactions and intramolecular cyclization processes. For example, Shaabani et al. (2009) describe a novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, which are structurally similar to 1-methyl-4-[2-(trifluoromethyl)benzyl]-1,4-diazepane, using a one-pot, three-component condensation reaction without any catalyst or activation (Shaabani et al., 2009). Similarly, Sotoca et al. (2009) developed a stereoselective synthesis of 1,4-diazepane derivatives through a multicomponent reaction involving 1,3-dicarbonyls (Sotoca et al., 2009).
Molecular Structure Analysis
The molecular structure of diazepane derivatives has been elucidated using various techniques like X-ray diffraction analysis. Moser et al. (2004) characterized a series of 1,4-diazepanes using NMR, IR spectroscopy, and mass spectrometry, providing detailed insights into their molecular structure (Moser et al., 2004).
Chemical Reactions and Properties
Diazepanes participate in various chemical reactions, leading to the formation of structurally diverse compounds. For instance, Geng et al. (2019) reported the synthesis of benzo[e][1,4]diazepin-3-ones through a formal [4 + 2+1] annulation reaction (Geng et al., 2019). Also, Alonso et al. (2020) described the synthesis of pyrido[2,3-b][1,4]diazepin-4-ones, highlighting the versatility of diazepane derivatives in chemical synthesis (Alonso et al., 2020).
Physical Properties Analysis
The physical properties of diazepanes, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. The characterization by Moser et al. (2004) of 1,4-diazepanes as stable crystalline solids and oils provides a foundation for understanding these properties (Moser et al., 2004).
Chemical Properties Analysis
The chemical properties of diazepanes, including reactivity and stability, are determined by their molecular structure and functional groups. The studies by Shaabani et al. (2009) and Sotoca et al. (2009) contribute to the understanding of these properties, especially in the context of synthetic applications (Shaabani et al., 2009); (Sotoca et al., 2009).
Safety and Hazards
Zukünftige Richtungen
The future directions for the study and application of “1-methyl-4-[2-(trifluoromethyl)benzyl]-1,4-diazepane” and related compounds could involve further exploration of their synthesis methods , investigation of their potential applications in medicinal chemistry , and development of safer handling and disposal methods .
Eigenschaften
IUPAC Name |
1-methyl-4-[[2-(trifluoromethyl)phenyl]methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2/c1-18-7-4-8-19(10-9-18)11-12-5-2-3-6-13(12)14(15,16)17/h2-3,5-6H,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOJPALXLAQJGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[[2-(trifluoromethyl)phenyl]methyl]-1,4-diazepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3S*,4S*)-4-hydroxy-1-(4-methoxybenzoyl)-3-pyrrolidinyl]-4-phenyl-4-piperidinol](/img/structure/B5637154.png)
![8-(3-hydroxy-4-methoxybenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5637162.png)
![2-methoxy-5-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5637164.png)

![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,3,6-trimethyl-4-quinolinecarboxamide](/img/structure/B5637171.png)
![N-[3-(benzoylamino)phenyl]-3-fluorobenzamide](/img/structure/B5637176.png)
![2-({4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]benzyl}thio)pyridine](/img/structure/B5637188.png)

![4-anilino-2-[(4-methoxyphenyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B5637212.png)

![8-methoxy-3-(8-methylimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B5637233.png)
![(4R)-N-isopropyl-1-methyl-4-{[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5637238.png)
